molecular formula C28H20Br2N4O4 B15012701 N,N'-bis[(E)-(4-bromo-3-nitrophenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine

N,N'-bis[(E)-(4-bromo-3-nitrophenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine

Cat. No.: B15012701
M. Wt: 636.3 g/mol
InChI Key: AABODHZDNVVQJK-UHFFFAOYSA-N
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Description

(E)-1-(4-BROMO-3-NITROPHENYL)-N-{4’-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}METHANIMINE is a complex organic compound characterized by its unique structure, which includes bromine and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-BROMO-3-NITROPHENYL)-N-{4’-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}METHANIMINE typically involves multi-step organic reactions. The process begins with the preparation of the starting materials, which include 4-bromo-3-nitrobenzaldehyde and 4-bromo-3-nitroaniline. These compounds undergo a condensation reaction in the presence of a suitable catalyst to form the desired imine product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-BROMO-3-NITROPHENYL)-N-{4’-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-1-(4-BROMO-3-NITROPHENYL)-N-{4’-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}METHANIMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of (E)-1-(4-BROMO-3-NITROPHENYL)-N-{4’-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}METHANIMINE involves its interaction with specific molecular targets. The nitro and bromine groups play a crucial role in its reactivity and interaction with biological molecules. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-1-(4-BROMO-3-NITROPHENYL)-N-{4’-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}METHANIMINE
  • **(E)-1-(4-CHLORO-3-NITROPHENYL)-N-{4’-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}METHANIMINE
  • **(E)-1-(4-FLUORO-3-NITROPHENYL)-N-{4’-[(E)-[(4-FLUORO-3-NITROPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}METHANIMINE

Uniqueness

The uniqueness of (E)-1-(4-BROMO-3-NITROPHENYL)-N-{4’-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}METHANIMINE lies in its specific combination of bromine and nitro groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C28H20Br2N4O4

Molecular Weight

636.3 g/mol

IUPAC Name

1-(4-bromo-3-nitrophenyl)-N-[4-[4-[(4-bromo-3-nitrophenyl)methylideneamino]-3-methylphenyl]-2-methylphenyl]methanimine

InChI

InChI=1S/C28H20Br2N4O4/c1-17-11-21(5-9-25(17)31-15-19-3-7-23(29)27(13-19)33(35)36)22-6-10-26(18(2)12-22)32-16-20-4-8-24(30)28(14-20)34(37)38/h3-16H,1-2H3

InChI Key

AABODHZDNVVQJK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=CC3=CC(=C(C=C3)Br)[N+](=O)[O-])C)N=CC4=CC(=C(C=C4)Br)[N+](=O)[O-]

Origin of Product

United States

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